7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21F3N4O2S and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interaction Studies
Isomeric Molecules and Dimerization
Research into pyrazolo and pyrimido derivatives, such as the study by Avasthi et al. (2002), explores the molecular structure and interactions, including dimerization and pi-pi stacking in crystalline states. This type of research can shed light on the physical and chemical properties of similar pyrimido[4,5-d]pyrimidine derivatives, potentially leading to applications in material science and nanotechnology (Avasthi et al., 2002).
Synthetic Methods and Catalysis
Novel Synthesis Techniques
Studies on the synthesis of pyridine-pyrimidines, like the work by Rahmani et al. (2018), demonstrate advanced synthetic methods using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. Such research is crucial for developing efficient, scalable methods for producing pyrimido[4,5-d]pyrimidine derivatives, which could be applied in pharmaceuticals and agrochemicals (Rahmani et al., 2018).
Biological Activity and Pharmacological Potential
Antitumor and Anti-Inflammatory Agents
The synthesis and evaluation of novel heterocyclic compounds derived from pyrimido[4,5-d]pyrimidine for their anti-inflammatory and analgesic activities, as discussed by Abu-Hashem et al. (2020), highlight the therapeutic potential of such compounds. This research suggests that similar structures, including the specified pyrimido[4,5-d]pyrimidine derivative, could be explored for their pharmacological properties (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Synthesis and Antibacterial Activities
The development of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives with potential antibacterial activities, as investigated by Bazgir et al. (2013), showcases the antimicrobial application prospects of such compounds. Research in this area could extend to the specific compound , exploring its utility in combating bacterial infections (Bazgir et al., 2013).
Properties
IUPAC Name |
7-butyl-1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2S/c1-4-5-9-14-24-16-15(18(28)27(3)19(29)26(16)2)17(25-14)30-11-12-7-6-8-13(10-12)20(21,22)23/h6-8,10H,4-5,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIDYHYEXHFCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC3=CC(=CC=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.